Nitrofor

Description

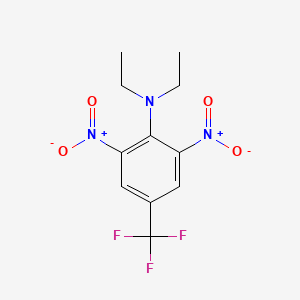

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3O4/c1-3-15(4-2)10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLHXVBITYTYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30200531 | |

| Record name | Nitrofor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5254-27-3 | |

| Record name | Nitrofor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrofor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Nitrofurantoin on Bacterial Ribosomes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitrofurantoin (B1679001) is a synthetic nitrofuran antibiotic that has remained a valuable therapeutic option for the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its sustained clinical efficacy and remarkably low rates of acquired bacterial resistance are attributed to its unique and multifaceted mechanism of action.[1] A central pillar of nitrofurantoin's antimicrobial activity is the disruption of bacterial protein synthesis through its interaction with ribosomal components. This technical guide provides an in-depth exploration of the core mechanism of action of nitrofurantoin on bacterial ribosomes, detailing the molecular interactions, summarizing the available quantitative data, and outlining key experimental protocols for its investigation.

Mechanism of Action: From Prodrug Activation to Ribosomal Disruption

Nitrofurantoin is a prodrug, meaning it is administered in an inactive form and requires intracellular metabolic activation to exert its bactericidal effects.[2] This activation process is a key determinant of its selective toxicity towards bacterial cells over their mammalian counterparts. The mechanism can be dissected into the following critical steps:

2.1. Cellular Uptake and Reductive Activation:

Nitrofurantoin is taken up by bacterial cells. Once inside the cytoplasm, the drug is rapidly reduced by bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB.[2] This reduction is a crucial step, as these enzymes are significantly more active in bacteria than in mammalian cells.

2.2. Formation of Reactive Intermediates:

The enzymatic reduction of the nitro group on the furan (B31954) ring generates a cascade of highly reactive and unstable electrophilic intermediates. These include the nitro-anion-free radical and hydroxylamine.[3] These reactive species are the primary effectors of nitrofurantoin's antimicrobial activity.

2.3. Non-Specific Attack on Ribosomal Components:

The highly reactive intermediates are promiscuous and attack multiple cellular macromolecules non-specifically. A primary and critical target is the bacterial ribosome. These intermediates react with and covalently modify both ribosomal proteins (r-proteins) and ribosomal RNA (rRNA).[3] This non-specific, multi-target attack is a hallmark of nitrofurantoin's mechanism and a key reason for the low incidence of resistance development.

2.4. Inhibition of Protein Synthesis:

The covalent modification of ribosomal proteins and rRNA leads to structural and functional damage to the ribosome.[3] This damage culminates in the complete inhibition of protein synthesis, a process essential for bacterial growth and viability. At bactericidal concentrations, this cessation of protein synthesis is a major contributor to cell death. While the attack is non-specific, it has been suggested that at lower concentrations, nitrofurantoin may preferentially inhibit the synthesis of inducible enzymes, such as β-galactosidase.[3][4]

Quantitative Data

The multi-target and non-specific nature of the reactive intermediates of nitrofurantoin makes it challenging to determine traditional quantitative measures of drug-target interactions, such as specific binding affinities (Kd) or precise IC50 values for the inhibition of protein synthesis. The literature does not contain widely reported, specific values for these parameters.

However, the inhibitory effect of nitrofurantoin on bacterial growth and inducible enzyme synthesis provides an indirect measure of its potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. Studies have shown that the inhibition of inducible enzyme synthesis, a process reliant on functional ribosomes, occurs at nitrofurantoin concentrations equivalent to the MIC for several bacterial species.[4]

| Bacterial Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

| Escherichia coli | 16 | 16 |

| Staphylococcus pseudintermedius | 8 | 16 |

| Enterococcus faecium | 64 | 128 |

Table 1: Minimum Inhibitory Concentrations (MIC) of Nitrofurantoin for Common Uropathogens. Data sourced from a study on canine urinary isolates.[5] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Experimental Protocols

Investigating the impact of nitrofurantoin on bacterial ribosomes involves a combination of biochemical and proteomic approaches. Below are detailed methodologies for key experiments.

4.1. Isolation of Bacterial Ribosomes

Objective: To obtain a pure and active preparation of 70S ribosomes from a bacterial culture for use in subsequent in vitro assays.

Methodology:

-

Cell Culture and Harvest:

-

Grow a large-volume culture of the desired bacterial strain (e.g., E. coli) in a suitable rich medium to the mid-logarithmic phase of growth.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with a buffer such as Tris-HCl containing magnesium acetate (B1210297) and potassium chloride to remove residual media components.

-

-

Cell Lysis:

-

Resuspend the cell pellet in a lysis buffer containing RNase and protease inhibitors to maintain the integrity of the ribosomes.

-

Lyse the cells using a French press or sonication on ice to ensure efficient disruption while minimizing heat-induced damage.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at a low speed to pellet cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the crude ribosome fraction.

-

-

Ribosome Purification:

-

Resuspend the crude ribosome pellet in a high-salt buffer to wash off associated proteins.

-

Layer the resuspended ribosomes onto a sucrose (B13894) cushion (e.g., 1.1 M sucrose) and perform ultracentrifugation. The ribosomes will pellet through the cushion, leaving many contaminants in the supernatant.

-

For higher purity, the ribosome pellet can be resuspended and further purified by sucrose density gradient centrifugation. This will separate the 70S ribosomes from the 30S and 50S subunits and other cellular complexes.

-

-

Quantification and Storage:

-

Determine the concentration of the purified ribosomes by measuring the absorbance at 260 nm (A260).

-

Store the purified ribosomes in small aliquots at -80°C in a storage buffer containing glycerol (B35011) to maintain their activity.

-

4.2. In Vitro Translation (IVT) Inhibition Assay

Objective: To quantify the direct inhibitory effect of nitrofurantoin on bacterial protein synthesis in a cell-free system.

Methodology:

-

System Preparation:

-

Utilize a commercially available bacterial IVT kit (e.g., from E. coli S30 extracts), which contains all the necessary components for translation, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and energy sources.

-

Prepare a reporter construct, such as a plasmid encoding a readily detectable protein like luciferase or a fluorescent protein, under the control of a bacterial promoter.

-

-

Reaction Setup:

-

Prepare a master mix of the IVT components according to the manufacturer's instructions.

-

Prepare serial dilutions of nitrofurantoin in a suitable solvent (e.g., DMSO).

-

In a microplate, add the IVT master mix, the reporter plasmid, and the different concentrations of nitrofurantoin. Include a positive control (no inhibitor) and a negative control (no DNA template).

-

-

Incubation:

-

Incubate the reaction plate at the optimal temperature for the IVT system (typically 37°C) for a specified period to allow for transcription and translation to occur.

-

-

Signal Detection:

-

If using a luciferase reporter, add the appropriate substrate and measure the luminescence using a luminometer.

-

If using a fluorescent protein reporter, measure the fluorescence at the specific excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background signal from the negative control wells.

-

Normalize the signal from the nitrofurantoin-treated wells to the positive control.

-

Plot the percentage of protein synthesis against the concentration of nitrofurantoin to generate a dose-response curve.

-

From this curve, calculate the IC50 value, which is the concentration of nitrofurantoin that inhibits 50% of protein synthesis.

-

4.3. Identification of Adducted Ribosomal Proteins by Mass Spectrometry

Objective: To identify the specific ribosomal proteins that are covalently modified by the reactive intermediates of nitrofurantoin.

Methodology:

-

Treatment and Ribosome Isolation:

-

Treat a bacterial culture with a sub-lethal concentration of nitrofurantoin for a defined period.

-

Isolate the ribosomes from the treated and untreated (control) cells as described in Protocol 4.1.

-

-

Protein Extraction and Digestion:

-

Extract the ribosomal proteins from the isolated ribosomes.

-

Digest the extracted proteins into smaller peptides using a protease such as trypsin.

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixtures using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against a database of the organism's known ribosomal proteins.

-

Look for mass shifts in the peptides from the nitrofurantoin-treated sample compared to the control. These mass shifts would correspond to the addition of a nitrofurantoin metabolite, indicating which proteins have been adducted.

-

Further analysis can pinpoint the specific amino acid residues that have been modified.

-

Conclusion

The mechanism of action of nitrofurantoin on bacterial ribosomes is a prime example of a multi-target antimicrobial strategy that has proven to be highly effective and durable. By undergoing intracellular activation to form reactive intermediates that non-specifically damage ribosomal proteins and RNA, nitrofurantoin disrupts the essential process of protein synthesis, leading to bacterial cell death. This lack of a single, specific binding site makes the development of resistance a formidable challenge for bacteria. While the non-specific nature of its interaction complicates traditional quantitative analysis, the experimental protocols outlined in this guide provide a framework for researchers to further investigate and characterize the intricate details of this potent antimicrobial agent's effects on the bacterial ribosome. A deeper understanding of this mechanism will continue to be invaluable in the ongoing effort to combat antimicrobial resistance and develop novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Nitrofurantoin's Efficacy: A Technical Guide to Activation by Bacterial Nitroreductases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a stalwart in the treatment of urinary tract infections, owes its bactericidal activity to a fascinating and complex activation process within the target bacteria. This synthetic nitrofuran is a prodrug, remaining inert until its nitro group is reduced by bacterial nitroreductases. This activation unleashes a cascade of highly reactive electrophilic intermediates that indiscriminately attack multiple cellular targets, leading to bacterial cell death. This multi-pronged mechanism of action is a key factor in the remarkably low incidence of acquired bacterial resistance to this venerable antibiotic. This in-depth technical guide elucidates the core mechanisms of nitrofurantoin activation, presents key quantitative data, details experimental protocols for its study, and provides visual representations of the critical pathways and workflows involved.

The Activation Cascade: From Prodrug to Potent Bactericide

The journey of nitrofurantoin from an inactive prodrug to a potent antibacterial agent begins with its uptake by the bacterial cell. Once inside, it is rapidly reduced by a class of flavoproteins known as nitroreductases. In many clinically relevant bacteria, particularly Escherichia coli, the primary enzymes responsible for this activation are the oxygen-insensitive nitroreductases NfsA and NfsB.[1][2]

The reduction of the nitro group on the furan (B31954) ring of nitrofurantoin is a stepwise process that generates a series of highly reactive and unstable intermediates. These include a nitroso derivative, a hydroxylamine (B1172632) derivative, and ultimately, the fully reduced amino metabolite, aminofurantoin.[3][4][5] It is the intermediate species, particularly the nitro-anion free radicals and the hydroxylamine, that are the primary cytotoxic agents.[6] These electrophilic molecules are highly promiscuous and react with a wide array of nucleophilic cellular components.

Key Bacterial Nitroreductases: NfsA and NfsB

NfsA and NfsB are the principal activators of nitrofurantoin in many uropathogens.[1] These enzymes utilize NAD(P)H as a source of reducing equivalents and a flavin mononucleotide (FMN) cofactor to catalyze the reduction of the nitro group. The kinetic parameters of these enzymes with nitrofurantoin and related compounds have been characterized, demonstrating their efficiency in activating the prodrug. Resistance to nitrofurantoin often arises from mutations in the genes encoding these nitroreductases, highlighting their critical role in the drug's mechanism of action.[7][8]

Downstream Cellular Targets and Consequences

The reactive intermediates generated from nitrofurantoin reduction wreak havoc within the bacterial cell by targeting multiple vital processes:

-

DNA Damage: The electrophilic intermediates can covalently bind to bacterial DNA, leading to strand breakage and the formation of inter-strand cross-links.[9] This damage inhibits DNA replication and repair mechanisms, ultimately contributing to cell death.

-

Inhibition of Protein Synthesis: Ribosomal proteins and ribosomal RNA (rRNA) are also major targets of the activated nitrofurantoin. The intermediates non-specifically modify these components, leading to a disruption of ribosome function and a subsequent inhibition of protein synthesis.[10]

-

Metabolic Disruption: Key enzymes involved in central metabolic pathways, such as the citric acid cycle, are also susceptible to inactivation by the reactive intermediates, further compromising the cell's viability.

-

Cell Wall Synthesis Inhibition: There is also evidence to suggest that the activated metabolites of nitrofurantoin can interfere with the synthesis of the bacterial cell wall.[11]

Quantitative Data

The following tables summarize key quantitative data related to the activation and efficacy of nitrofurantoin.

Table 1: Steady-State Kinetic Parameters of E. coli NfsA with Nitrofurantoin [9]

| Parameter | Value |

| kcat (s⁻¹) | 81 |

| Km (Nitrofurantoin) (µM) | 20.6 |

| Km (NADPH) (µM) | 10.9 |

Table 2: Steady-State Kinetic Parameters of E. coli NfsB with Nitrofurazone *[1]

| Parameter | Value |

| kcat (s⁻¹) | 225 |

| Km (Nitrofurazone) (µM) | 1847 |

| Km (NADH) (µM) | 351 |

*Note: Data for nitrofurazone, a closely related nitrofuran, is provided as a proxy for NfsB activity, as specific data for nitrofurantoin was not available in the reviewed literature. The activation mechanism is expected to be similar.

Table 3: Minimum Inhibitory Concentrations (MIC) of Nitrofurantoin against Common Uropathogens [12]

| Organism | MIC Range (µg/mL) |

| Escherichia coli | ≤32 (Sensitive) |

| Klebsiella pneumoniae | ≤32 (Sensitive) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the activation and activity of nitrofurantoin.

Protocol for Determining Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Nitrofurantoin powder

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Prepare Nitrofurantoin Stock Solution: Prepare a concentrated stock solution of nitrofurantoin in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the desired starting concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the nitrofurantoin solution in the wells of a 96-well plate using MHB. The final volume in each well should be 50 µL.

-

Prepare Bacterial Inoculum: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of nitrofurantoin that completely inhibits visible bacterial growth.

Protocol for Nitroreductase Activity Assay

This spectrophotometric assay measures the reduction of nitrofurantoin by monitoring the decrease in absorbance at a specific wavelength.[13]

Materials:

-

Purified NfsA or NfsB enzyme

-

Nitrofurantoin solution

-

NAD(P)H solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading in the UV-Vis range

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of nitrofurantoin, and a known concentration of NAD(P)H.

-

Initiate the Reaction: Add a specific amount of the purified nitroreductase enzyme to the cuvette to start the reaction.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 375 nm, which corresponds to the reduction of nitrofurantoin.[13]

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. This rate can be used to determine enzyme kinetic parameters such as Vmax and Km.

Protocol for Identification of Nitrofurantoin Metabolites by LC-MS/MS

This protocol outlines a general procedure for the detection and identification of nitrofurantoin and its metabolites in bacterial cultures.

Materials:

-

Bacterial culture treated with nitrofurantoin

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate solvents for extraction and chromatography (e.g., acetonitrile, methanol, water with formic acid)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

-

Sample Preparation: Centrifuge the bacterial culture to pellet the cells. The supernatant and cell pellet can be analyzed separately. For the cell pellet, perform cell lysis (e.g., sonication) and protein precipitation (e.g., with acetonitrile).

-

Extraction: Extract the metabolites from the supernatant and lysed cells using a suitable organic solvent.

-

Sample Cleanup (Optional): If necessary, use SPE to remove interfering substances from the extract.

-

LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a suitable chromatographic column and mobile phase gradient to separate the compounds.

-

Mass Spectrometry Detection: Operate the mass spectrometer in a mode that allows for the detection of the parent ions of nitrofurantoin and its expected metabolites, as well as their characteristic fragment ions (e.g., Multiple Reaction Monitoring - MRM).

-

Data Analysis: Compare the retention times and mass spectra of the detected compounds with those of authentic standards of nitrofurantoin and its known metabolites (e.g., aminofurantoin) to confirm their identity.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: Nitrofurantoin activation pathway.

Caption: Nitroreductase assay workflow.

Caption: Nitrofurantoin resistance logic.

Conclusion

The activation of nitrofurantoin by bacterial nitroreductases is a cornerstone of its enduring clinical success. The generation of highly reactive intermediates that attack multiple cellular targets simultaneously presents a significant challenge for the development of bacterial resistance. A thorough understanding of this activation mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for researchers and drug development professionals. This knowledge can inform the development of novel antimicrobial strategies that exploit similar bio-reductive activation pathways and aid in the ongoing surveillance for and understanding of resistance mechanisms. The multi-faceted nature of nitrofurantoin's action serves as a powerful reminder of the potential of prodrug strategies in combating infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolites Potentiate Nitrofurans in Nongrowing Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Nitrofurantoin (PIM 377) [inchem.org]

- 5. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alterations in chromosomal genes nfsA, nfsB, and ribE are associated with nitrofurantoin resistance in Escherichia coli from the United Kingdom - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Improving nitrofurantoin resistance prediction in Escherichia coli from whole-genome sequence by integrating NfsA/B enzyme assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structures of E. coli NfsA bound to the antibiotic nitrofurantoin; to 1,4-benzoquinone and to FMN - PMC [pmc.ncbi.nlm.nih.gov]

- 10. O-(4-Nitrophenyl)hydroxylamine | 33543-55-4 | FN143791 [biosynth.com]

- 11. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Molecular Characterisation of nfsA Gene in Nitrofurantoin Resistant Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxylamine - Wikipedia [en.wikipedia.org]

The Enduring Efficacy of Nitrofurantoin Against ESBL-Producing Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating prevalence of extended-spectrum β-lactamase (ESBL)-producing Escherichia coli poses a significant challenge to the effective treatment of urinary tract infections (UTIs). As these pathogens exhibit resistance to numerous mainstream antibiotics, including penicillins and cephalosporins, the reassessment of older antimicrobial agents has become a critical area of research. Nitrofurantoin (B1679001), a synthetic nitrofuran derivative first introduced in the 1950s, has re-emerged as a valuable therapeutic option. Its sustained activity against ESBL-producing E. coli is attributed to a unique, multi-faceted mechanism of action that appears less susceptible to the development of resistance.[1][2] This technical guide provides an in-depth analysis of the antimicrobial spectrum of nitrofurantoin against ESBL-producing E. coli, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Quantitative Antimicrobial Spectrum

Nitrofurantoin consistently demonstrates high in vitro activity against ESBL-producing E. coli. The following tables summarize key quantitative data from various studies, highlighting susceptibility rates and minimum inhibitory concentration (MIC) distributions.

Table 1: Susceptibility of ESBL-Producing E. coli to Nitrofurantoin

| Study (Year) | Region | Number of Isolates | Susceptibility Rate (%) |

| Jia P, et al. (2021)[3] | China | 332 | 93.1 |

| Perween N, et al. (2022)[3] | Not Specified | Not Specified | 95.2 |

| Ko KS, et al. (2007)[3] | Korea | 267 | Not Specified |

| Tasbakan MI, et al. (2012)[4] | Turkey | 75 | 100 (in study cohort) |

| A study cited in Dr.Oracle (2025)[5] | Not Specified | Not Specified | 83.2 - 93 |

| A study cited in a 2020 publication (2025) | Not Specified | Not Specified | 93 - 96 |

| Tekin A, et al. (Year not specified) | Not Specified | 1,246 (ESBL-producing) | 93.1 (outpatients), 89.2 (inpatients) |

| A study from Sri Lanka (Year not specified)[6] | Sri Lanka | 149 | 83.2 |

| A study from India (2015)[7] | India | 117 | 88 |

Table 2: Minimum Inhibitory Concentration (MIC) Data for Nitrofurantoin against ESBL-Producing E. coli

| Study (Year) | Isolate Source | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| A study in pediatric patients (2023)[3] | Urine (Pediatric) | 16 | 16 |

Mechanism of Action and Resistance

Signaling Pathways

Nitrofurantoin's bactericidal activity is a result of its conversion into highly reactive intermediates within the bacterial cell.[1][8] This process, and the subsequent cellular damage, is depicted below.

Caption: Nitrofurantoin's activation and multi-target mechanism of action.

Resistance to nitrofurantoin in E. coli is primarily chromosomal and arises from mutations that impair its activation.[1][9] The primary resistance mechanism is detailed below.

Caption: Primary mechanism of nitrofurantoin resistance in E. coli.

Experimental Protocols

The determination of nitrofurantoin's antimicrobial spectrum against ESBL-producing E. coli relies on standardized in vitro susceptibility testing methods. The following section details a typical experimental protocol.

Antimicrobial Susceptibility Testing: Broth Microdilution

This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

1. Isolate Preparation:

-

ESBL-producing E. coli isolates are cultured on a suitable agar (B569324) medium (e.g., MacConkey agar) at 35-37°C for 18-24 hours.

-

A suspension of the isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Nitrofurantoin Dilutions:

-

A stock solution of nitrofurantoin is prepared in a suitable solvent.

-

Serial twofold dilutions of nitrofurantoin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. The concentration range typically tested is 0.25 to 256 µg/mL.

3. Inoculation and Incubation:

-

Each well of the microtiter plate containing the nitrofurantoin dilutions is inoculated with the prepared bacterial suspension.

-

A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air.[3]

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of nitrofurantoin that completely inhibits visible bacterial growth.

-

The results are interpreted based on established clinical breakpoints from organizations such as the Clinical and Laboratory Standards Institute (CLSI). For E. coli and urinary tract infections, the CLSI breakpoint for nitrofurantoin susceptibility is typically ≤32 µg/mL.[3]

5. Quality Control:

-

A reference strain of E. coli (e.g., ATCC 25922) is tested concurrently to ensure the accuracy and reproducibility of the results.[3]

Experimental Workflow Diagram

Caption: A typical workflow for determining the MIC of nitrofurantoin.

Clinical Considerations and Conclusion

The preserved efficacy of nitrofurantoin against a high percentage of ESBL-producing E. coli makes it a crucial tool in the clinical management of uncomplicated UTIs.[10] Its use is generally restricted to lower urinary tract infections, as it achieves high concentrations in the urine but not in the bloodstream or other tissues.[1][10][8] The low incidence of acquired resistance to nitrofurantoin is likely due to its multifaceted mechanism of action, which involves the disruption of multiple essential cellular processes in bacteria.[1][2]

For researchers and drug development professionals, the study of nitrofurantoin offers valuable insights into combating antimicrobial resistance. Its unique activation within the bacterial cell and its multiple target sites represent a paradigm for the development of new antimicrobials that are less prone to resistance. Further research into the specific interactions of nitrofurantoin's reactive intermediates with bacterial macromolecules could uncover novel drug targets.

References

- 1. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 2. karger.com [karger.com]

- 3. Susceptibility to Fosfomycin and Nitrofurantoin of ESBL-Positive Escherichia coli and Klebsiella pneumoniae Isolated From Urine of Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrofurantoin in the treatment of extended-spectrum β-lactamase-producing Escherichia coli-related lower urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Effectiveness of selective antibiotics use in ESBL-related UTIs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msjonline.org [msjonline.org]

- 8. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 9. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

The Dichotomy of Defense: An In-Depth Technical Guide to the In Vitro Bacteriostatic and Bactericidal Activity of Nitrofurantoin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrofurantoin (B1679001), a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs), exhibits a dual nature in its antimicrobial activity, acting as both a bacteriostatic and bactericidal agent. This distinction is concentration-dependent and crucial for understanding its clinical efficacy. This technical guide provides a comprehensive overview of the in vitro activity of nitrofurantoin against key uropathogens, focusing on quantitative data, detailed experimental protocols, and the underlying mechanisms of action. While traditionally categorized by its high urinary concentrations leading to bactericidal outcomes, a nuanced examination of its activity at varying concentrations reveals a spectrum of effects. This document aims to equip researchers, scientists, and drug development professionals with the detailed information necessary to further explore and leverage the unique properties of this enduring antibiotic.

Mechanism of Action: A Multi-Pronged Attack

Nitrofurantoin's efficacy stems from its multifaceted mechanism of action, which contributes to its sustained activity and low rates of resistance. The drug itself is a prodrug, requiring intracellular reduction by bacterial flavoproteins (nitroreductases) to form highly reactive electrophilic intermediates.[1] These intermediates then launch a non-specific assault on various cellular components.

The primary targets of these reactive metabolites include:

-

Bacterial Ribosomal Proteins: The intermediates non-specifically attack ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[1] This disruption of essential enzyme and structural protein production is a key component of its antimicrobial effect.

-

Bacterial DNA: The reactive intermediates can also cause damage to bacterial DNA, leading to mutations and strand breaks that inhibit DNA replication and ultimately trigger cell death.

-

Krebs Cycle Enzymes: Nitrofurantoin has been shown to interfere with enzymes involved in the Krebs cycle, disrupting cellular respiration and energy production.

This multi-targeted approach is a significant factor in the low incidence of acquired resistance to nitrofurantoin, as simultaneous mutations in all target sites are statistically improbable.

dot

Caption: Nitrofurantoin's mechanism of action within the bacterial cell.

Quantitative Analysis: Bacteriostatic vs. Bactericidal Activity

The classification of an antimicrobial agent as bacteriostatic or bactericidal is determined by its effect on bacterial viability. A bacteriostatic agent inhibits bacterial growth, while a bactericidal agent actively kills the bacteria. This distinction is quantified by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.

While explicit MBC/MIC ratios for nitrofurantoin are not consistently reported across a wide range of literature, time-kill curve analyses provide compelling evidence of its bactericidal nature at clinically relevant concentrations.[2][3] Nitrofurantoin is generally considered bactericidal against common urinary pathogens, particularly at the high concentrations achieved in urine.[4][5]

In Vitro Susceptibility Data

The following tables summarize the MIC ranges, MIC₅₀, and MIC₉₀ values for nitrofurantoin against key uropathogens. This data is essential for understanding the concentrations at which nitrofurantoin is likely to be effective.

Table 1: Nitrofurantoin MIC Distribution for Escherichia coli

| Study/Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Assessing the urinary concentration...[5] | 108 | 1 - 128 | 16 | 16 |

| Comparative in vitro studies...[6] | - | 16 - 64 | - | - |

| In vitro and in vivo antibacterial activity...[7] | - | - | - | 16 |

Table 2: Nitrofurantoin MIC Distribution for Enterococcus faecalis

| Study/Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Susceptibility of Nitrofurantoin and Fosfomycin...[8] | 51 (MDR) | 1 - 128 | 8 | 64 |

| What is the correct dose...[9] | - | - | 8 | 64 |

| In-vitro activity of nitrofurantoin...[10] | 130 | - | - | - |

Table 3: Nitrofurantoin MIC Distribution for Staphylococcus saprophyticus

| Study/Reference | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pharmacodynamic studies...[2] | 1 | - | - | - |

| In vitro Effects of Antimicrobial Agents...[1] | - | - | - | - |

Note: Data for S. saprophyticus is less abundant in the reviewed literature, reflecting its generally high susceptibility to nitrofurantoin.

Time-Kill Curve Analysis

Time-kill curve assays provide a dynamic view of antimicrobial activity over time. A bactericidal agent will show a significant reduction in the number of viable bacteria (typically a ≥3-log10 decrease in colony-forming units per milliliter [CFU/mL]) over a 24-hour period.

Studies have demonstrated the bactericidal activity of nitrofurantoin against various uropathogens through time-kill assays.[2] For E. coli and S. saprophyticus, a bactericidal effect is often observed at concentrations as low as 2x MIC.[3][4] The killing effect against Enterococcus faecium has been shown to be significant, though potentially slower than against E. coli and S. saprophyticus.[2]

Experimental Protocols

Accurate determination of MIC and MBC values is fundamental to assessing the bacteriostatic and bactericidal properties of an antimicrobial agent. The following are detailed methodologies for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Nitrofurantoin stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Prepare Nitrofurantoin Dilutions: Perform serial twofold dilutions of the nitrofurantoin stock solution in CAMHB in the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies of the test organism in a suitable broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Add the inoculum to each well containing the nitrofurantoin dilutions.

-

Controls:

-

Growth Control: A well containing CAMHB and the bacterial inoculum without any nitrofurantoin.

-

Sterility Control: A well containing only CAMHB to ensure no contamination.

-

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is the lowest concentration of nitrofurantoin that shows no visible growth (turbidity) in the well.

dot

Caption: Workflow for MIC determination by broth microdilution.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as a follow-up to the MIC assay to assess the killing activity of the antimicrobial agent.

Materials:

-

Microtiter plate from the completed MIC assay

-

Sterile Mueller-Hinton Agar (MHA) plates

-

Micropipette and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing: Following the determination of the MIC, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).

-

Plating: Aliquot a standardized volume (e.g., 10-100 µL) from each of these clear wells and plate it onto separate, appropriately labeled MHA plates.

-

Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

-

Interpretation: The MBC is the lowest concentration of nitrofurantoin that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

dot

Caption: Workflow for MBC determination.

Conclusion

The in vitro activity of nitrofurantoin against common uropathogens is robust and multifaceted. While it can exhibit bacteriostatic effects at lower concentrations, at the high concentrations achieved in the urinary tract, it is unequivocally bactericidal. This is supported by its complex mechanism of action that targets multiple essential cellular processes and is corroborated by time-kill curve analyses demonstrating a rapid reduction in bacterial viability. The quantitative data on MICs further underscores its potency against key pathogens like E. coli, E. faecalis, and S. saprophyticus. For drug development professionals, the multi-targeted nature of nitrofurantoin serves as a valuable paradigm for designing novel antimicrobials with a low propensity for resistance development. For researchers and scientists, further investigation into the precise MBC/MIC ratios across a broader range of clinical isolates and the exploration of its activity against emerging resistant strains will continue to be critical areas of study. This enduring antibiotic remains a vital tool in our therapeutic arsenal, and a thorough understanding of its bacteriostatic and bactericidal properties is paramount to its continued effective use.

References

- 1. Frontiers | In vitro Effects of Antimicrobial Agents on Planktonic and Biofilm Forms of Staphylococcus saprophyticus Isolated From Patients With Urinary Tract Infections [frontiersin.org]

- 2. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. droracle.ai [droracle.ai]

- 5. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. In vitro and in vivo antibacterial activity of nitrofurantoin against clinical isolates of E. coli in Japan and evaluation of biological cost of nitrofurantoin resistant strains using a mouse urinary tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Susceptibility of Nitrofurantoin and Fosfomycin Against Outpatient Urinary Isolates of Multidrug-Resistant Enterococci over a Period of 10 Years from India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. researchgate.net [researchgate.net]

The Multi-Target Mechanism of Nitrofurantoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for over seven decades. Its enduring efficacy is largely attributed to a complex, multi-target mechanism of action that circumvents the rapid development of bacterial resistance. This technical guide provides a comprehensive investigation into the core mechanisms by which nitrofurantoin exerts its bactericidal effects. It details the enzymatic activation of the prodrug, the subsequent generation of reactive intermediates, and their non-specific assault on a multitude of vital cellular components, including nucleic acids, ribosomal proteins, metabolic enzymes, and the cell wall. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these mechanisms, and presents visual representations of the involved pathways and workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction

Nitrofurantoin is a prodrug that is administered in an inactive form and requires intracellular enzymatic reduction to become active.[1] This activation is preferentially carried out by bacterial flavoproteins, specifically nitroreductases, leading to a higher concentration of the active form within bacterial cells compared to mammalian cells, which contributes to its selective toxicity.[1] The reduced intermediates are highly reactive and attack multiple targets within the bacterial cell, a characteristic that is believed to be central to its low rates of acquired resistance.[2][3] This guide will dissect the individual components of nitrofurantoin's multi-pronged attack on bacterial physiology.

Mechanism of Action: A Multi-Pronged Attack

The antimicrobial activity of nitrofurantoin is not due to the parent molecule itself, but rather to the highly reactive electrophilic intermediates generated upon its reduction within the bacterial cell.[1][3] This process can be conceptualized as a signaling pathway initiated by the drug's entry into the bacterium.

Reductive Activation by Bacterial Nitroreductases

The critical first step in nitrofurantoin's mechanism of action is its reduction by bacterial flavoproteins known as nitroreductases, primarily NfsA and NfsB.[1] This process generates a cascade of highly reactive and unstable electrophilic intermediates, including nitro-anion free radicals and hydroxylamine.[1] The rapid intracellular reduction within bacteria is a key factor in the drug's selective toxicity.[1]

Damage to DNA and RNA

The reactive intermediates generated from nitrofurantoin reduction are potent genotoxic agents.[4] They can interact with bacterial DNA, causing strand breakage and the formation of inter-strand cross-links.[5] This damage inhibits DNA replication and transcription, ultimately leading to bacterial cell death.[4] The induction of the SOS DNA repair pathway in bacteria exposed to nitrofurantoin further evidences its DNA-damaging capabilities.[5]

Inhibition of Protein Synthesis via Ribosomal Alteration

A primary target of the reactive nitrofurantoin intermediates is the bacterial ribosome.[1][3] These intermediates react non-specifically with ribosomal proteins and potentially ribosomal RNA (rRNA), leading to their alteration and inactivation.[1][2] This damage to the ribosomal machinery results in the complete inhibition of protein synthesis, a vital process for bacterial survival and growth.[3]

Disruption of Aerobic Energy Metabolism

Nitrofurantoin has been shown to inhibit enzymes involved in the citric acid cycle (Krebs cycle) and other metabolic pathways.[6][7] By disrupting these central metabolic processes, nitrofurantoin interferes with aerobic energy production, further contributing to its bactericidal effect. The inhibition of pyruvate (B1213749) metabolism is another key aspect of its metabolic interference.[8]

Interference with Cell Wall Synthesis

The reactive intermediates of nitrofurantoin can also interfere with the synthesis of the bacterial cell wall.[4] While less characterized than its effects on DNA and protein synthesis, this action likely contributes to the overall antibacterial activity by compromising the structural integrity of the bacterium, making it more susceptible to osmotic stress.[4]

Quantitative Data

The multi-target and non-specific nature of nitrofurantoin's reactive intermediates makes the determination of traditional pharmacodynamic parameters like specific binding affinities (Kd) and IC50 values for individual enzymes challenging and, consequently, not widely reported in the literature.[8] The overall antibacterial effect is a culmination of damage to numerous cellular components. However, Minimum Inhibitory Concentration (MIC) data provide valuable quantitative insight into its potency against various pathogens.

Table 1: Nitrofurantoin Minimum Inhibitory Concentration (MIC) Data

| Parameter | Organism | Value (µg/mL) | Reference(s) |

| MIC Range | Escherichia coli | 1 - 128 | [8][9] |

| MIC50 | Escherichia coli | 16 - 32 | [4][9] |

| MIC90 | Escherichia coli | 16 - 128 | [4][9] |

| MIC Range | Staphylococcus saprophyticus | Data not widely available | |

| MIC50 | Staphylococcus aureus | 16 | [4] |

| MIC90 | Staphylococcus aureus | 64 | [4] |

| MIC Range | Klebsiella pneumoniae | Data not widely available | |

| MIC50 | Klebsiella pneumoniae | 128 | [4] |

| MIC90 | Klebsiella pneumoniae | 512 | [4] |

| MIC Range | Enterococcus faecium | 32 - 512 | [9] |

| MIC50 | Enterococcus faecium | 64 | [9] |

| MIC90 | Enterococcus faecium | 128 | [9] |

| Bacteriostatic Concentration | Most susceptible organisms | < 32 | [8] |

| Bactericidal Concentration | Achieved in urine | > 100 | [8] |

Experimental Protocols

Investigating the multifaceted mechanism of nitrofurantoin requires a variety of experimental approaches. The following sections provide detailed methodologies for key experiments.

Determination of Nitroreductase Activity

This protocol describes an in vitro assay to measure the activity of nitroreductase enzymes, which are crucial for the activation of nitrofurantoin.

Objective: To quantify the enzymatic activity of nitroreductases in the presence of nitrofurantoin.

Materials:

-

Purified nitroreductase enzyme (e.g., NfsA or NfsB from E. coli)

-

Nitrofurantoin

-

NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes or 96-well UV-transparent microplates

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of nitrofurantoin in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of NADPH in the reaction buffer.

-

Dilute the purified nitroreductase enzyme to the desired working concentration in the reaction buffer.

-

-

Reaction Setup:

-

In a cuvette or a well of a microplate, add the reaction buffer.

-

Add NADPH to a final concentration of, for example, 200 µM.

-

Add the diluted nitroreductase enzyme.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding the nitrofurantoin solution to the desired final concentration.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

-

Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a defined period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the initial rate of NADPH oxidation from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).

-

Enzyme activity is typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Assessment of DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Objective: To visualize and quantify nitrofurantoin-induced DNA damage in bacterial cells.

Materials:

-

Bacterial culture (e.g., E. coli)

-

Nitrofurantoin

-

Lysis solution (e.g., containing Tris, EDTA, Triton X-100, and lysozyme)

-

Alkaline electrophoresis buffer (e.g., NaOH, EDTA, pH > 13)

-

Neutralizing buffer (e.g., Tris-HCl, pH 7.5)

-

DNA staining dye (e.g., SYBR Green or ethidium (B1194527) bromide)

-

Microscope slides pre-coated with agarose

-

Fluorescence microscope with appropriate filters

-

Image analysis software

Methodology:

-

Cell Treatment:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Expose the bacterial cells to various concentrations of nitrofurantoin for a defined period. Include an untreated control.

-

-

Cell Embedding:

-

Harvest the bacterial cells by centrifugation and resuspend them in a low-melting-point agarose.

-

Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a lysis solution to digest the cell wall and membranes, leaving the nucleoids embedded in the agarose.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.

-

Apply an electric field to facilitate the migration of fragmented DNA from the nucleoid, forming a "comet" shape.

-

-

Neutralization and Staining:

-

Neutralize the slides with a neutralizing buffer.

-

Stain the DNA with a fluorescent dye.

-

-

Visualization and Analysis:

-

Visualize the comets using a fluorescence microscope.

-

Use image analysis software to quantify the extent of DNA damage by measuring parameters such as comet tail length, percentage of DNA in the tail, and tail moment.

-

Inhibition of Bacterial Protein Synthesis

This protocol describes an in vitro transcription-translation (IVTT) assay to directly measure the effect of nitrofurantoin on protein synthesis.

Objective: To quantify the inhibitory effect of nitrofurantoin on bacterial protein synthesis.

Materials:

-

Bacterial IVTT kit (e.g., from E. coli S30 extract)

-

Plasmid DNA encoding a reporter protein (e.g., luciferase or β-galactosidase)

-

Nitrofurantoin

-

Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine, or components for a colorimetric/fluorometric assay)

-

Scintillation counter or appropriate plate reader

Methodology:

-

Reaction Setup:

-

On ice, combine the components of the IVTT kit (cell extract, reaction buffer, amino acid mixture) in microcentrifuge tubes.

-

Add the reporter plasmid DNA.

-

Add varying concentrations of nitrofurantoin to the reaction tubes. Include a no-drug control.

-

-

Incubation:

-

Incubate the reactions at the optimal temperature (usually 37°C) for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

-

-

Measurement of Protein Synthesis:

-

Radiolabeled Method: Precipitate the newly synthesized proteins (e.g., using trichloroacetic acid), collect them on a filter, and measure the incorporated radioactivity using a scintillation counter.

-

Reporter Enzyme Assay: If a reporter enzyme like luciferase or β-galactosidase is used, add the appropriate substrate and measure the light output or color development using a luminometer or spectrophotometer, respectively.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each nitrofurantoin concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the nitrofurantoin concentration to generate a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of protein synthesis).

-

Assessment of Cell Wall Damage

This protocol utilizes microscopy to visualize damage to the bacterial cell wall.

Objective: To observe morphological changes in bacteria indicative of cell wall damage after exposure to nitrofurantoin.

Materials:

-

Bacterial culture (e.g., E. coli or Staphylococcus aureus)

-

Nitrofurantoin

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 2.5% glutaraldehyde (B144438) in PBS)

-

Dehydration series of ethanol (B145695) (e.g., 30%, 50%, 70%, 90%, 100%)

-

Critical point dryer (for SEM)

-

Sputter coater with gold-palladium (for SEM)

-

Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)

Methodology:

-

Cell Treatment and Fixation:

-

Treat a mid-log phase bacterial culture with nitrofurantoin at a relevant concentration (e.g., MIC or supra-MIC).

-

After incubation, harvest the cells and fix them in the fixative solution.

-

-

Sample Preparation for SEM:

-

Adhere the fixed cells to a suitable surface (e.g., a poly-L-lysine coated coverslip).

-

Dehydrate the sample through a graded ethanol series.

-

Perform critical point drying to preserve the three-dimensional structure.

-

Sputter-coat the sample with a conductive metal.

-

-

Sample Preparation for TEM:

-

Post-fix the cells (e.g., with osmium tetroxide), dehydrate, and embed in resin.

-

Cut ultra-thin sections of the embedded cells and place them on a TEM grid.

-

Stain the sections with heavy metal salts (e.g., uranyl acetate (B1210297) and lead citrate).

-

-

Microscopy:

-

Examine the prepared samples under the SEM or TEM.

-

Look for morphological changes such as cell lysis, blebbing, altered cell shape, or visible damage to the cell envelope compared to untreated control cells.

-

Logical Relationships and Multi-Target Synergy

The efficacy of nitrofurantoin stems from the synergistic effect of its multi-target mechanism. The simultaneous damage to multiple, unrelated cellular processes makes it exceedingly difficult for bacteria to develop resistance through a single mutation.

Conclusion

The multi-target mechanism of nitrofurantoin is a paradigm of effective antimicrobial action that has retained its clinical utility for decades. By undergoing reductive activation within bacterial cells to form reactive intermediates, nitrofurantoin unleashes a broad-spectrum assault on critical cellular machinery, including DNA, ribosomes, and metabolic pathways. This multifaceted approach not only ensures potent bactericidal activity but also presents a high barrier to the development of resistance. A thorough understanding of these intricate mechanisms, facilitated by the experimental protocols and data presented in this guide, is crucial for the continued effective use of this important antibiotic and for the development of future antimicrobial strategies that employ similar multi-target principles.

References

- 1. Inhibition of Bacterial Growth by the Nitrofurantoin Solvent Dimethylformamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GraphViz Examples and Tutorial [graphs.grevian.org]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combining Microscopy Assays of Bacteria-Surface Interactions To Better Evaluate Antimicrobial Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Pharmacodynamics of Nitrofurantoin: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrofurantoin (B1679001), a synthetic nitrofuran derivative, has been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its sustained clinical efficacy is largely attributed to a multifaceted mechanism of action that circumvents the rapid development of widespread bacterial resistance. This technical guide provides an in-depth exploration of the foundational pharmacodynamics of nitrofurantoin, detailing its molecular mechanism, antibacterial spectrum, resistance pathways, and the experimental protocols used to elucidate these characteristics. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for research and development professionals.

Mechanism of Action: A Multi-Targeted Assault

Nitrofurantoin functions as a prodrug, requiring intracellular activation by bacterial enzymes to exert its antimicrobial effects. This activation process is central to its selective toxicity against bacteria.

The mechanism can be delineated into several key stages:

-

Intracellular Uptake and Reduction: Nitrofurantoin is readily taken up by bacterial cells. Within the cytoplasm, it is rapidly reduced by bacterial flavoproteins, primarily nitroreductases such as NfsA and NfsB.[1]

-

Formation of Reactive Intermediates: This enzymatic reduction generates a cascade of highly reactive and unstable electrophilic intermediates, including nitro-anion free radicals and hydroxylamine.[1] These intermediates are the primary cytotoxic agents.

-

Multifaceted Cellular Damage: The reactive intermediates indiscriminately attack a wide array of cellular macromolecules, leading to a comprehensive disruption of vital bacterial processes.[2][3] Key targets include:

-

Ribosomal Proteins and RNA: The intermediates covalently modify ribosomal components, leading to the complete inhibition of protein synthesis.[1][4]

-

Bacterial DNA and RNA: The reactive molecules cause significant damage to nucleic acids, including strand breakage, which inhibits DNA replication and RNA synthesis.[3][5]

-

Metabolic Enzymes: Key enzymes involved in pyruvate (B1213749) metabolism and the citric acid cycle are inhibited, disrupting cellular respiration.[2][6]

-

Cell Wall Synthesis: There is also evidence that nitrofurantoin's reactive intermediates can interfere with the synthesis of the bacterial cell wall.[3]

-

This multi-targeted mechanism is a key reason for the low incidence of acquired resistance, as multiple simultaneous mutations would be required for a bacterium to overcome all of these effects.[2]

Quantitative Analysis of Antibacterial Activity

The in vitro activity of nitrofurantoin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Organisms are generally considered susceptible if their MIC is ≤ 32 µg/mL.[2]

MIC Distribution for Common Uropathogens

The following table summarizes the MIC range, MIC50, and MIC90 values for nitrofurantoin against key urinary tract pathogens.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 1 - 128 | 16 | 16 | [7] |

| Enterococcus faecalis | - | - | - | [8] |

| Staphylococcus saprophyticus | - | - | - | [9] |

| Klebsiella pneumoniae | - | - | - | [10] |

| Enterobacter cloacae | - | - | - | [11] |

| Staphylococcus pseudintermedius (canine) | 4 - 16 | 8 | 16 | [7] |

| Enterococcus faecium (canine) | 32 - 512 | 64 | 128 | [7] |

Note: A comprehensive, directly comparative study providing all values was not available in the search results. The data is compiled from multiple sources.

Pharmacodynamic Parameters

Nitrofurantoin exhibits concentration-dependent killing.[9] Studies have shown that the pharmacodynamic index that best correlates with its antibacterial effect is the time the drug concentration remains above the MIC (T > MIC).[9] At urinary concentrations, which can reach 200 µg/mL or more, it is bactericidal, whereas at lower concentrations (<32 µg/mL), it is generally bacteriostatic.[2] The bactericidal activity of nitrofurantoin is significantly enhanced at a lower urinary pH (5.5-6.5).[11][12]

Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating the pharmacodynamics of nitrofurantoin.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of nitrofurantoin.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Nitrofurantoin analytical grade powder

-

Bacterial isolates

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Nitrofurantoin Stock: Create a stock solution of nitrofurantoin (e.g., 1280 µg/mL) in a suitable solvent like DMSO, followed by serial dilutions in CAMHB.

-

Standardize Inoculum: Suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Plate Preparation: Add 50 µL of CAMHB to all wells. Then, add 50 µL of the serially diluted nitrofurantoin solutions to the appropriate wells, creating a two-fold dilution series.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of nitrofurantoin at which no visible bacterial growth (turbidity) is observed.[13]

Time-Kill Assays

Time-kill assays provide insights into the rate of bactericidal or bacteriostatic activity of an antimicrobial agent.

Materials:

-

Flasks with CAMHB

-

Nitrofurantoin stock solution

-

Standardized bacterial inoculum

-

Shaking incubator (37°C)

-

Spectrophotometer

-

Sterile plates for colony counting (e.g., Tryptic Soy Agar)

-

Micropipettes and sterile tips

Procedure:

-

Inoculation: Inoculate flasks containing CAMHB with the test organism to a starting density of ~10⁶ CFU/mL.

-

Drug Addition: Add nitrofurantoin at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.

-

Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each flask.

-

Quantification: Perform serial dilutions of the collected aliquots and plate them onto agar (B569324) plates to determine the viable bacterial count (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each nitrofurantoin concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[14]

Mechanisms of Resistance

Despite its multi-targeted action, resistance to nitrofurantoin can emerge, albeit rarely in clinical settings for pathogens like E. coli.[2] The primary mechanisms involve the impairment of the drug's activation.

Primary Resistance Mechanisms:

-

Mutations in Nitroreductase Genes: The most significant mechanism of resistance is the acquisition of loss-of-function mutations in the genes encoding the nitroreductases, nfsA and nfsB.[6][15] These mutations prevent the conversion of the nitrofurantoin prodrug into its active, toxic intermediates.

-

Efflux Pumps: Overexpression of certain efflux pumps, such as the OqxAB system, may contribute to increased resistance levels by actively transporting nitrofurantoin out of the bacterial cell.[6]

The development of high-level resistance often requires mutations in both nfsA and nfsB, which contributes to the slow emergence of clinically significant resistance.[6]

Conclusion

The foundational pharmacodynamics of nitrofurantoin reveal a robust and complex antimicrobial agent. Its efficacy is rooted in a multi-targeted mechanism that is initiated by bacterial-specific enzymes, leading to widespread cellular damage and a low propensity for resistance development. A thorough understanding of its MIC profiles, concentration-dependent killing, and the genetic basis of resistance is essential for its appropriate clinical use and for the development of future antimicrobial strategies. The experimental protocols outlined herein provide a framework for the continued investigation and characterization of this important therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Nitrofurantoin - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Pharmacodynamic studies of nitrofurantoin against common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitrofurantoin Susceptibility Pattern in Gram-Negative Urinary Isolates: In Need of Increased Vigilance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Pharmacodynamics of nitrofurantoin at different pH levels against pathogens involved in urinary tract infections | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. academic.oup.com [academic.oup.com]

- 15. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Chemical Synthesis of Nitrofurantoin

Nitrofurantoin (B1679001) is a synthetic nitrofuran derivative that has long been a cornerstone in the treatment of urinary tract infections. Its efficacy is rooted in its unique mechanism of action, which involves the inhibition of bacterial DNA, RNA, proteins, and cell wall synthesis. The industrial production of this crucial pharmaceutical agent relies on a well-established synthetic pathway, which has been optimized over the years to improve yield and safety. This technical guide provides a comprehensive overview of the primary chemical synthesis route for nitrofurantoin, detailing the preparation of key precursors and the final condensation step.

The most common and economically viable synthesis of nitrofurantoin proceeds through the condensation of two primary intermediates: 1-aminohydantoin (B1197227) and 5-nitro-2-furaldehyde (B57684) or its more stable diacetate derivative.[1] The overall process can therefore be logically divided into three main stages:

-

Synthesis of Precursor 1: 1-Aminohydantoin

-

Synthesis of Precursor 2: 5-Nitro-2-furaldehyde Diacetate

-

Final Condensation to Nitrofurantoin

Synthesis of 1-Aminohydantoin

1-Aminohydantoin is a critical precursor whose efficient synthesis is paramount to the overall yield of nitrofurantoin.[2] Historically, the synthesis involved the reaction of monochloroacetic acid with an excess of hydrazine (B178648), followed by cyanation and cyclization.[2] However, this method suffered from low yields (around 35-40%) due to the formation of hydrazino-diacetic acid as a significant byproduct.[3]

A more efficient and widely adopted method involves the condensation of semicarbazones with ethyl monochloroacetate.[2][3] This improved route enhances the yield to approximately 60% and avoids hazardous steps like hydrazine recovery.[3]

The improved synthesis pathway is as follows:

-

Step 1: Formation of a Semicarbazone: An aldehyde or ketone (e.g., benzaldehyde (B42025) or acetone) is reacted with semicarbazide (B1199961) to form the corresponding semicarbazone.

-

Step 2: Condensation: The semicarbazone is then condensed with ethyl monochloroacetate in the presence of a base like sodium alkoxide in dry ethanol (B145695). This reaction forms an aldehydic or ketonic derivative of 1-aminohydantoin.[3]

-

Step 3: Hydrolysis: The resulting derivative is easily hydrolyzed using a mineral acid to yield the 1-aminohydantoin salt (e.g., hydrochloride), which can then be used directly in the final condensation step.[3]

Caption: Improved synthesis pathway for 1-Aminohydantoin.

Synthesis of 5-Nitro-2-furaldehyde Diacetate

The second key precursor is 5-nitro-2-furaldehyde. Direct nitration of furfural (B47365) is challenging as the aldehyde group is susceptible to oxidation by the nitrating agents.[4][5] Therefore, the aldehyde group is first protected by converting it into a diacetate.

The synthesis proceeds as follows:

-

Step 1: Acetylation of Furfural: Furfural is reacted with acetic anhydride (B1165640) to form furfural diacetate. This protects the aldehyde functionality.

-

Step 2: Nitration: The furfural diacetate is then nitrated. A common method involves the in-situ generation of the mild nitrating agent, acetyl nitrate, from a mixture of concentrated nitric acid and acetic anhydride, often with a catalytic amount of sulfuric acid.[6][7] The reaction is performed at low temperatures (typically 0°C to 10°C) to control the exothermic reaction and prevent side product formation.[6]

-

Step 3: Isolation: The resulting 5-nitro-2-furaldehyde diacetate is then isolated from the reaction mixture, often by precipitation in water, followed by neutralization, filtration, and recrystallization.[6][7]

Caption: Synthesis pathway for 5-Nitro-2-furaldehyde Diacetate.

Final Condensation to Nitrofurantoin

The final step in the synthesis is the acid-catalyzed condensation of the two precursors.[1]

-

Step 1: Reaction Setup: 1-Aminohydantoin hydrochloride or sulfate (B86663) is dissolved in an acidic aqueous solution (e.g., water and hydrochloric acid).[2][8]

-

Step 2: Addition of Furan Precursor: 5-Nitro-2-furaldehyde diacetate is added to the heated solution.[1] The acidic conditions also facilitate the in-situ hydrolysis of the diacetate to the more reactive 5-nitro-2-furaldehyde.[8]

-

Step 3: Condensation Reaction: The mixture is refluxed, typically at 85-95°C, for about 40-60 minutes.[1][8] During this time, the amino group of 1-aminohydantoin condenses with the aldehyde group of 5-nitro-2-furaldehyde, forming an azomethine linkage (-C=N-).[1]

-